Bromochloroacetonitrile
Overview
Description
Synthesis Analysis
The synthesis of bromochloroacetonitrile and related compounds often involves multi-step chemical reactions that include bromination, chlorination, and acylation processes. For instance, the synthesis of bromoacetonitrile derivatives has been achieved through reactions involving bromoacetonitrile with [Au(CH2)2PPh2]2 in benzene, yielding gold(II) functionalized alkyl halide adducts with high stability and distinct structural properties (Murray et al., 1986). Additionally, reactions between bromoacetonitrile and carbonyl compounds in the presence of zinc and trimethylchlorosilane produce β-trimethylsilyloxynitriles, demonstrating the versatility of bromoacetonitrile in synthesis processes (Palomo et al., 1990).
Molecular Structure Analysis
The molecular structure of bromochloroacetonitrile and its derivatives has been a subject of study to understand their stability and reactivity. X-ray crystallographic characterization of gold(II) ylide dimers derived from bromoacetonitrile reveals intricate details about their molecular geometry, demonstrating the impact of halogenation on the structural properties of these compounds (Murray et al., 1986).
Chemical Reactions and Properties
The chemical behavior of bromochloroacetonitrile, especially in the presence of bromide ions, significantly influences the formation and transformation of disinfection by-products (DBPs) during water treatment processes. Studies have shown that bromide ions can promote the formation of trihalomethanes and haloacetic acids, highlighting the complex interactions that occur during the chlorination and chloramination of water containing natural organic matter (Liu et al., 2018).
Physical Properties Analysis
The physical properties of bromochloroacetonitrile, such as melting and boiling points, density, and refractive index, are crucial for understanding its behavior in various environments. These properties are determined through systematic studies and are essential for the proper handling and application of the compound in industrial and research settings.
Chemical Properties Analysis
Bromochloroacetonitrile exhibits specific chemical properties that make it an interesting compound for various applications. Its reactivity, especially in the presence of other chemical agents, defines its role in synthesis reactions and its impact on environmental chemistry. The oxidation of bromide by uranium hexafluoride in acetonitrile is an example of the specific chemical interactions involving bromochloroacetonitrile and its derivatives, illustrating the diverse chemical behavior of these compounds (Mcghee et al., 1987).
Scientific Research Applications
Water Treatment
- Field : Environmental Science & Engineering
- Application : Bromochloroacetonitrile is a disinfection by-product (DBP) formed in water treatment processes where chlorine dioxide and chlorine are used .
- Method : The formation of Bromochloroacetonitrile occurs when chlorine dioxide (often mixed with free chlorine) reacts with natural organic substances present in untreated water .
- Results : The ratio of chlorine dioxide to chlorine significantly affects the DBPs formed, depending on the water sample’s properties . In the presence of bromide, more bromine incorporation was found after chlorine dioxide/chlorine pre-oxidation .
Toxicology Studies
- Field : Toxicology
- Application : Bromochloroacetonitrile has been studied for its cytotoxic effects and potential carcinogenicity .
- Method : In one study, human keratinocyte cells were exposed to various concentrations of Bromochloroacetonitrile for 24 and 48 hours . In another study, it was tested in a limited carcinogenicity study in female Sencar mice by skin application .
- Results : Bromochloroacetonitrile caused minimal developmental toxicity in the presence of significant maternal toxicity . No skin tumor was produced by Bromochloroacetonitrile after skin application in mice .
Safety And Hazards
Bromochloroacetonitrile is harmful if swallowed and causes serious eye irritation . It is advised to avoid breathing its mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended when handling this chemical .
properties
IUPAC Name |
2-bromo-2-chloroacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrClN/c3-2(4)1-5/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWPPNAUMLRKML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrClN | |
Record name | BROMOCHLOROACETONITRILE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021500 | |
Record name | Bromochloroacetonitrile | |
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Molecular Weight |
154.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bromochloroacetonitrile is a colorless liquid. (NTP, 1992) | |
Record name | BROMOCHLOROACETONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19896 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
138-140 °C | |
Record name | BROMOCHLOROACETONITRILE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7617 | |
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Solubility |
Slightly soluble (NTP, 1992) | |
Record name | BROMOCHLOROACETONITRILE | |
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Density |
1.68 | |
Record name | BROMOCHLOROACETONITRILE | |
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Product Name |
Bromochloroacetonitrile | |
Color/Form |
Liquid | |
CAS RN |
83463-62-1 | |
Record name | BROMOCHLOROACETONITRILE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bromochloroacetonitrile | |
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Record name | Bromochloroacetonitrile | |
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Record name | Bromochloroacetonitrile | |
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Record name | BROMOCHLOROACETONITRILE | |
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Record name | BROMOCHLOROACETONITRILE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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